2-Methyl-6-oxopiperidine-4-carboxylic acid
Overview
Description
“2-Methyl-6-oxopiperidine-4-carboxylic acid” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
. This indicates the presence of a piperidine ring with a carboxylic acid group and a ketone group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Application in Penicillin G Biosynthesis
- Reversion of L-Lysine Inhibition in Penicillin G Production : 6-Oxopiperidine-2-carboxylic acid, a structurally related compound to 2-Methyl-6-oxopiperidine-4-carboxylic acid, has been shown to reverse the L-Lysine inhibition of Penicillin G production in Penicillium chrysogenum PQ-96. This effect is attributed to the recovery of L-α-aminoadipic acid for penicillin G production from 6-Oxopiperidine-2-carboxylic acid (Kurz↦kowski et al., 1990).
Chemical Synthesis and Stereochemistry
- Formation of 6- and 6,8-Substituted Derivatives : Michael reactions involving compounds like this compound lead to the formation of 6- and 6,8-substituted derivatives, contributing to the study of stereochemical aspects of such reactions (Vafina et al., 2003).
Peptide Synthesis and Biochemistry
- Structural Studies in Peptide Synthesis : The structures derived from this compound, such as 2-alkoxy-5(4H)-oxazolones, play a significant role in peptide synthesis. These structures have been examined using single-crystal X-ray diffraction, contributing to a better understanding of peptide formation processes (Crisma et al., 1997).
Medicinal Chemistry and Drug Synthesis
- Intermediate in Protein Tyrosine Kinase Jak3 Inhibitor Synthesis : this compound derivatives serve as intermediates in synthesizing inhibitors like CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. This highlights its role in the development of therapeutics (Xin-zhi, 2011).
Alkaloid Synthesis
- Synthesis of Piperidine-Related Alkaloids : Derivatives of this compound are used in the synthesis of piperidine-related alkaloids. This includes the use of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block (Takahata et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-methyl-6-oxopiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWXSUOAGYLEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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